molecular formula C22H27N3O3S B2693924 N-(4-butylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide CAS No. 1261009-32-8

N-(4-butylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide

Cat. No.: B2693924
CAS No.: 1261009-32-8
M. Wt: 413.54
InChI Key: LMEXYSNUYLVIHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-butylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide is a thienopyrimidine-based acetamide derivative characterized by a 4-butylphenyl group attached via an acetamide linkage to a bicyclic thieno[3,2-d]pyrimidinone core. The thienopyrimidine moiety features a 2-methylpropyl (isobutyl) substituent at position 3 and two ketone groups at positions 2 and 3.

Properties

IUPAC Name

N-(4-butylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S/c1-4-5-6-16-7-9-17(10-8-16)23-19(26)14-24-18-11-12-29-20(18)21(27)25(22(24)28)13-15(2)3/h7-12,15,20H,4-6,13-14H2,1-3H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDWVMVNCSYQHR-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N3O3S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-butylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide (CAS Number: 1261009-32-8) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a thieno[3,2-d]pyrimidine core modified with various functional groups. Its molecular formula is C22H28N3O3SC_{22}H_{28}N_{3}O_{3}S, with a molecular weight of 414.5 g/mol. The presence of the thieno-pyrimidine moiety suggests potential interactions with biological targets relevant to various diseases.

1. Antiparasitic Activity

Recent studies have highlighted the compound's effectiveness against parasitic infections. For instance, derivatives of thieno-pyrimidines have shown significant cytotoxicity against Leishmania and Trypanosoma species. In vitro assays indicated that compounds with similar structural motifs could disrupt metabolic pathways in these parasites by increasing reactive oxygen species (ROS) levels, leading to cell death due to oxidative stress .

Table 1: Summary of Antiparasitic Activity

CompoundTarget ParasiteEC50 (μM)Mechanism of Action
Thieno-Pyrimidine DerivativeLeishmania spp.<10ROS induction
Thieno-Pyrimidine DerivativeTrypanosoma spp.<10Disruption of redox balance

2. Anticancer Properties

The compound's structural analogs have been investigated for their anticancer properties. The mechanism involves the inhibition of key enzymes involved in cancer cell proliferation and survival. Specifically, compounds targeting the trypanothione reductase (TR) enzyme have shown promise in enhancing oxidative stress within cancer cells, leading to increased apoptosis .

Case Study: Inhibition of Cancer Cell Growth

In a study assessing the cytotoxic effects of thieno-pyrimidine derivatives on various cancer cell lines, the following results were observed:

  • Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer)
  • Results: Significant inhibition of cell viability was recorded at concentrations below 20 μM.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular metabolism. The compound acts as an allosteric modulator for certain enzyme systems:

  • Inhibition of Trypanothione Reductase: This leads to elevated levels of ROS and subsequent cellular damage in parasites.
  • Interaction with GPR35 Receptors: Some derivatives have been identified as agonists for GPR35, suggesting potential applications in metabolic disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Modifications: Thienopyrimidine vs. Benzothienopyrimidine

  • Target Compound: The thieno[3,2-d]pyrimidine core with 2,4-dioxo groups provides a planar, electron-deficient system conducive to π-π stacking and hydrogen bonding.
  • N-(4-butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS 1040632-67-4): Shares the thieno[3,2-d]pyrimidine core but replaces the dioxo groups with a 4-oxo and a sulfanyl substituent. The sulfanyl group may enhance metabolic stability but reduce hydrogen-bonding capacity compared to ketones .
  • N-(2-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS 499102-12-4): Incorporates a hexahydrobenzothieno[2,3-d]pyrimidine core, adding a saturated benzene ring.

Substituent Effects on the Acetamide Moiety

  • Target Compound : The 4-butylphenyl group contributes significant lipophilicity (logP ~4.5 estimated), favoring membrane permeability.
  • 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide : The 4-methylpyridinyl group introduces a basic nitrogen, improving aqueous solubility (logP ~2.1) but possibly reducing blood-brain barrier penetration .

Q & A

Q. What are the optimal multi-step synthesis routes for this compound, and how do reaction conditions impact yield and purity?

The synthesis typically involves three key steps: (1) cyclization of the thieno[3,2-d]pyrimidine core, (2) alkylation at the N3 position with 2-methylpropyl groups, and (3) coupling of the acetamide moiety via nucleophilic substitution. Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) critically influence yield. For example, using DMF as a solvent at 80–90°C improves cyclization efficiency, while palladium catalysts enhance coupling reactions. Purification via column chromatography or recrystallization is essential for ≥95% purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing structural integrity and purity?

  • 1H/13C NMR : Confirms regiochemistry of the thienopyrimidine core and substituent positions (e.g., butylphenyl vs. methylpropyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (±1 ppm accuracy) .
  • HPLC with UV/Vis detection : Quantifies purity (>98% threshold for biological assays) using C18 columns and acetonitrile/water gradients .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Enzyme inhibition assays : Measure IC50 values against kinases or proteases using fluorogenic substrates .
  • Receptor binding assays : Utilize radiolabeled ligands (e.g., [3H]-labeled competitors) to assess affinity for GPCRs or nuclear receptors .
  • Cytotoxicity screening : Employ MTT or resazurin assays in cancer cell lines (e.g., HepG2, MCF-7) .

Advanced Research Questions

Q. How should researchers address discrepancies in biological activity data across experimental models?

Contradictions may arise from differences in assay conditions (e.g., pH, cofactor availability) or cellular context (e.g., overexpression vs. endogenous targets). Mitigation strategies:

  • Standardized protocols : Use identical buffer systems and cell passage numbers .
  • Orthogonal assays : Validate enzyme inhibition with both fluorescence and radiometric readouts .
  • Structural analysis : Compare X-ray crystallography data (e.g., ligand-binding pockets) across models .

Q. What computational strategies are suitable for elucidating the compound’s mechanism of action?

  • Molecular docking : Predict binding modes to targets like kinases (PDB: 3POZ) using AutoDock Vina or Schrödinger .
  • Molecular Dynamics (MD) simulations : Assess stability of ligand-target complexes over 100-ns trajectories (GROMACS/AMBER) .
  • Free-energy calculations : Estimate binding affinities via MM/GBSA or umbrella sampling .

Q. What structure-activity relationship (SAR) trends are observed with analogs?

Key modifications and effects:

  • Butylphenyl group : Longer alkyl chains (e.g., pentyl) increase lipophilicity but reduce solubility .
  • Methylpropyl substitution : Bulkier groups (e.g., cyclopentyl) enhance kinase selectivity by filling hydrophobic pockets .
  • Acetamide linker : Replacing sulfur with oxygen decreases metabolic stability but improves solubility .

Q. What crystallization techniques and stability protocols are recommended?

  • Crystallization : Use vapor diffusion with ethanol/water (1:1) at 4°C to obtain single crystals for X-ray diffraction .
  • Stability testing : Store at –80°C under argon; monitor degradation in PBS (pH 7.4) and liver microsomes via LC-MS .

Q. Which approaches assess metabolic stability and pharmacokinetics?

  • Liver microsome assays : Measure intrinsic clearance using NADPH-supplemented human microsomes .
  • CYP450 inhibition screening : Use fluorogenic probes (e.g., CYP3A4) to evaluate drug-drug interaction risks .
  • Plasma protein binding : Employ ultrafiltration or equilibrium dialysis to quantify unbound fraction .

Q. How can validated analytical methods quantify this compound in biological matrices?

  • LC-MS/MS : Use deuterated internal standards (e.g., d4-acetamide analog) for plasma/brain homogenates .
  • Calibration curves : Linear range 1–1000 ng/mL (R² >0.99) with acetonitrile precipitation for sample cleanup .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.